Cas no 897621-40-8 (N-(2H-1,3-benzodioxol-5-yl)-2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide)

N-(2H-1,3-benzodioxol-5-yl)-2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide structure
897621-40-8 structure
Product name:N-(2H-1,3-benzodioxol-5-yl)-2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide
CAS No:897621-40-8
MF:C19H15ClN4O4S
Molecular Weight:430.864801645279
CID:5957370
PubChem ID:18567628

N-(2H-1,3-benzodioxol-5-yl)-2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(2H-1,3-benzodioxol-5-yl)-2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide
    • 4-Thiazoleacetamide, N-1,3-benzodioxol-5-yl-2-[[[(3-chlorophenyl)amino]carbonyl]amino]-
    • 897621-40-8
    • N-(2H-1,3-benzodioxol-5-yl)-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
    • F2096-0663
    • N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide
    • AKOS024627046
    • N-(1,3-benzodioxol-5-yl)-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
    • インチ: 1S/C19H15ClN4O4S/c20-11-2-1-3-12(6-11)22-18(26)24-19-23-14(9-29-19)8-17(25)21-13-4-5-15-16(7-13)28-10-27-15/h1-7,9H,8,10H2,(H,21,25)(H2,22,23,24,26)
    • InChIKey: WJRXWFVVFPDTBR-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(NC2=CC=C3OCOC3=C2)=O)N=C1NC(NC1=CC=CC(Cl)=C1)=O

計算された属性

  • 精确分子量: 430.0502538g/mol
  • 同位素质量: 430.0502538g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 601
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 130Ų
  • XLogP3: 3.1

じっけんとくせい

  • 密度みつど: 1.598±0.06 g/cm3(Predicted)
  • 酸度系数(pKa): 6.02±0.70(Predicted)

N-(2H-1,3-benzodioxol-5-yl)-2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2096-0663-4mg
N-(2H-1,3-benzodioxol-5-yl)-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897621-40-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2096-0663-5mg
N-(2H-1,3-benzodioxol-5-yl)-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897621-40-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2096-0663-20mg
N-(2H-1,3-benzodioxol-5-yl)-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897621-40-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2096-0663-30mg
N-(2H-1,3-benzodioxol-5-yl)-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897621-40-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2096-0663-10μmol
N-(2H-1,3-benzodioxol-5-yl)-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897621-40-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2096-0663-15mg
N-(2H-1,3-benzodioxol-5-yl)-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897621-40-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2096-0663-25mg
N-(2H-1,3-benzodioxol-5-yl)-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897621-40-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2096-0663-1mg
N-(2H-1,3-benzodioxol-5-yl)-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897621-40-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2096-0663-2μmol
N-(2H-1,3-benzodioxol-5-yl)-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897621-40-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2096-0663-5μmol
N-(2H-1,3-benzodioxol-5-yl)-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
897621-40-8 90%+
5μl
$63.0 2023-05-16

N-(2H-1,3-benzodioxol-5-yl)-2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide 関連文献

N-(2H-1,3-benzodioxol-5-yl)-2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamideに関する追加情報

Introduction to N-(2H-1,3-benzodioxol-5-yl)-2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide (CAS No. 897621-40-8)

N-(2H-1,3-benzodioxol-5-yl)-2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide is a sophisticated organic compound characterized by its intricate molecular structure and potential biological activity. This compound, identified by the CAS number 897621-40-8, has garnered significant attention in the field of pharmaceutical research due to its unique chemical properties and promising applications in medicinal chemistry.

The molecular framework of N-(2H-1,3-benzodioxol-5-yl)-2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide incorporates several key pharmacophoric elements that contribute to its potential therapeutic efficacy. The presence of a benzodioxole moiety, which is known for its role in various bioactive molecules, suggests that this compound may exhibit properties such as antioxidant or anti-inflammatory effects. Additionally, the incorporation of a thiazole ring enhances its structural complexity and may contribute to its interaction with biological targets.

In recent years, there has been a growing interest in the development of novel compounds that combine multiple pharmacophores to achieve synergistic effects. The structure of N-(2H-1,3-benzodioxol-5-yl)-2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide aligns well with this trend, as it integrates both benzodioxole and thiazole units. These components have been widely studied for their individual pharmacological properties, and their combination in a single molecule may lead to the discovery of new therapeutic agents with enhanced potency and selectivity.

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The use of specialized organic transformations, such as condensation reactions and cyclization processes, is essential to construct the complex molecular skeleton of this compound. Advanced synthetic techniques have been employed to ensure high yield and purity, which are critical for subsequent biological evaluation.

The pharmacological potential of N-(2H-1,3-benzodioxol-5-yl)-2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide has been explored in several preclinical studies. These investigations have focused on its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary results suggest that this compound may exhibit inhibitory activity against key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in the pathogenesis of chronic inflammatory diseases.

2H-1,3-benzodioxol-5-yl)-2-(2-{(3-chlorophenyl)carbamoylamino}-1,3-thiazol-4-y acetamide have been optimized to improve its pharmacokinetic properties. Modifications such as the introduction of a carbamoylamino group have been shown to enhance solubility and metabolic stability, which are crucial factors for drug development. These improvements have the potential to increase the bioavailability and duration of action of the compound, making it a more viable candidate for therapeutic use. 2H -1,3-benzodioxol -5 - yl b > ) - 2 - ( 2 - { ( 3 - chlor o phen y l ) car bam o y lam in o } - 1 , 3 - thia z ol - 4 - y l ) ac eta m ide has also attracted interest for its role in chemical biology research. The compound's unique structure provides a valuable tool for studying enzyme mechanisms and identifying new drug targets. By employing techniques such as X-ray crystallography and computational modeling, researchers can gain insights into how this molecule interacts with biological systems at the molecular level. p > < p > The future development of N-(< b > 2 H - 1 , 3 - benz o do x o l - 5 - yl b > ) - 2 - ( 2 - { ( 3 - chlor o phen y l ) car bam o y lam in o } - 1 , 3 - thia z ol - 4 - y l ) ac eta m ide will likely involve further optimization of its chemical structure and extensive preclinical testing. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like N-(< b > 2 H - 1 , 3 - benz od ox o l - 5 - yl b > ) - 2 - ( 2 - { ( 3 - chlor o phen y l ) car bam o y lam in o } - 1 , 3 thia z ol =4-y l)ac etamide will play a crucial role in advancing therapeutic strategies. p >

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